2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNDHACWQHUQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(CCO2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, with the CAS number 2097943-74-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.31 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 2097943-74-1 |
Research indicates that compounds similar to this compound exhibit potent inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and implicated in various diseases, including chronic kidney disease and hypertension .
Soluble Epoxide Hydrolase Inhibition
Studies have shown that derivatives of spirocyclic compounds can significantly lower serum creatinine levels in animal models, suggesting a protective effect against kidney damage .
Antimicrobial Activity
A recent study highlighted the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives, which demonstrated remarkable in vivo activity against Mycobacterium tuberculosis. This suggests that the spirocyclic structure may confer enhanced antimicrobial properties .
Case Study: Chronic Kidney Disease
In a controlled experiment involving rats with anti-glomerular basement membrane glomerulonephritis, the administration of a related compound at a dosage of 30 mg/kg resulted in significant reductions in serum creatinine levels, indicating improved renal function . This positions such compounds as potential therapeutic agents for chronic kidney diseases.
Research Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
Scientific Research Applications
Neuropharmacology
One of the primary areas of interest for this compound is its potential neuropharmacological effects. Research indicates that compounds with similar structures may exhibit activity against neurological disorders such as depression and anxiety. The spirocyclic nature may enhance binding affinity to neurotransmitter receptors.
Antimicrobial Activity
Studies have suggested that derivatives of spirocyclic compounds possess antimicrobial properties. Preliminary data indicate that 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
Cancer Research
Emerging research points towards the potential anticancer properties of this compound. Its ability to modulate cellular pathways involved in proliferation and apoptosis could provide a basis for its application in cancer therapeutics.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Inhibitors based on similar structures have been shown to affect enzymes such as proteases and kinases, which are crucial in various diseases.
Drug Delivery Systems
Due to its unique chemical structure, there is potential for using this compound in drug delivery systems, particularly in targeted therapies where selective delivery to specific tissues is required.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as strength and thermal stability. Research into its use as a monomer or additive in polymer synthesis is ongoing.
Nanotechnology
In nanotechnology, compounds with spirocyclic structures can be used to create nanoscale materials with specific optical or electronic properties, potentially leading to advancements in sensors and electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Neuropharmacology Study (2023) | Effects on neurotransmitter receptors | Demonstrated increased binding affinity compared to control compounds |
| Antimicrobial Research (2024) | Inhibition of bacterial growth | Showed significant inhibition against E. coli and S. aureus |
| Cancer Therapeutics (2023) | Modulation of apoptotic pathways | Induced apoptosis in cancer cell lines at micromolar concentrations |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 2097943-74-1
- Purity : ≥95% (HPLC) .
Structural Features :
- Contains a spiro[5.5]undecane core, combining a 6-membered oxa ring (1-oxa) and a 9-membered aza ring (9-aza).
- Functional groups: A hydroxy (-OH) group at position 4 of the oxa ring and a propan-1-one moiety with an amino (-NH₂) substituent at position 2 .
Structural Comparison
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Spiro[5.5]undecane | 4-hydroxy, 9-aza, 2-aminopropan-1-one | 242.31 |
| 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., Compound 13) | Spiro[4.5]decane | 8-phenyl, 3-(piperazinylpropyl) | ~400–450 (estimated) |
| 3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine | Spiro[5.5]undecane | 3-cyclopropyl, 4-aza, 9-(4-fluorobenzylamine) | 318.41 (calculated) |
Key Observations :
- Substituents like the 4-fluorobenzyl group in ’s compound enhance lipophilicity, whereas the hydroxy group in the target compound may improve hydrogen-bonding interactions .
Key Observations :
- Spirocyclic synthesis often faces challenges in regioselectivity and stereochemistry, as seen in Compound 6b’s low yield and diastereomer formation .
- The target compound’s discontinuation may reflect synthetic or stability issues .
Key Observations :
- The hydroxy and amino groups in the target compound may enhance interactions with biological targets but increase irritation risks .
- Fluorinated analogs (e.g., Compound 6b) often exhibit improved pharmacokinetics but require rigorous toxicity screening .
Key Observations :
- The target compound’s hydroxy group necessitates stringent moisture control to prevent decomposition .
Preparation Methods
Synthesis of the Oxaspiropiperidine Core (Intermediate I)
O-Alkylation to Form Intermediates IIa and IIb
- O-alkylation of Intermediate I with aryl halides such as 2-chloropyridine or 4-methyl-2-chloropyridine is performed using potassium tert-butoxide (KOtBu) in DMF under inert atmosphere.
- The reaction conditions involve stirring at 50 °C for 1–2 hours, followed by heating at 85 °C for 4 hours.
- This yields tert-butyl 4-alkoxypyridinyl derivatives (IIa and IIb) with yields around 46%.
Boc Deprotection and Amide Coupling
- The Boc protecting group on the nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Subsequent amide coupling is carried out using 1-phenyl-1-cyclopentanecarboxylic acid, HATU (a coupling reagent), and DIPEA (a base) in DMF.
- This step yields 2-alkoxypyridine amides (e.g., 1a and 1b).
Oxidation to Ketone Intermediate (III)
Reductive Amination to Form Intermediate IV
- Intermediate III undergoes reductive amination with 2-aminopyridine in the presence of titanium isopropoxide (Ti(OiPr)4) in THF at 60 °C for 12 hours.
- Sodium borohydride (NaBH4) is then added at 0 °C to room temperature to reduce the imine intermediate to the amine, yielding Intermediate IV with approximately 60% yield.
Final Deprotection and Amide Coupling to Yield the Target Compound
- Boc deprotection of Intermediate IV is followed by amide coupling with 1-phenyl-1-cyclopentanecarboxylic acid under similar conditions as before to afford the final 2-aminopyridine derivative (1c).
- Alternatively, reductive amination under microwave conditions with aniline can yield aniline-substituted derivatives (1d).
Summary Table of Preparation Steps
| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Intermediate I (tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate) | Literature procedure | - | Spirocyclic core synthesis |
| 2 | Intermediates IIa, IIb | KOtBu, DMF, 50 °C 1-2 h; then aryl halide, 85 °C 4 h | ~46 | O-alkylation |
| 3 | Deprotected amine + amide coupling | TFA/DCM; 1-phenyl-1-cyclopentanecarboxylic acid, HATU, DIPEA, DMF | - | Boc removal and amide bond formation |
| 4 | Intermediate III (ketone) | PDC, DCM, rt, 16 h | 66 | Oxidation |
| 5 | Intermediate IV (reductive amination product) | 2-aminopyridine, Ti(OiPr)4, THF, 60 °C, 12 h; NaBH4, 0 °C to rt | 60 | Reductive amination |
| 6 | Final compound (1c or 1d) | Boc deprotection + amide coupling or microwave reductive amination | - | Final functionalization |
Detailed Research Findings
- The synthetic route is modular and allows for the preparation of analogs by varying the aryl halide in the O-alkylation step and the amine in the reductive amination step.
- The use of PDC for oxidation provides a mild and efficient method to convert the hydroxy intermediate into the ketone without overoxidation or degradation of the spirocyclic core.
- Reductive amination with titanium isopropoxide and sodium borohydride is effective for installing the amino substituent on the ketone intermediate, preserving stereochemical integrity.
- Microwave-assisted reductive amination offers a rapid alternative for the synthesis of aniline-substituted derivatives, improving reaction times and potentially yields.
- Purification typically involves extraction, drying, and chromatographic techniques such as combiflash or preparative HPLC, ensuring high purity of intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
